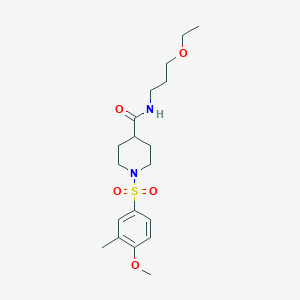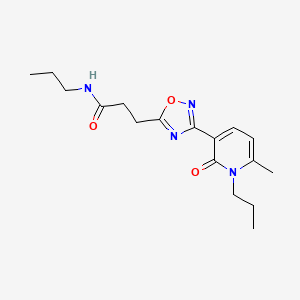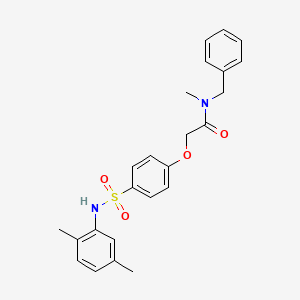
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide, also known as EQBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EQBM is a member of the benzamide family of compounds, which are known to have various biological activities. The purpose of
作用機序
The mechanism of action of N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide is not fully understood, but it is believed to involve the modulation of various proteins and enzymes. Studies have shown that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. This compound has also been shown to modulate the activity of various proteins, including tubulin and histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of protein activity. This compound has also been shown to have antioxidant properties, which may contribute to its potential neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide in lab experiments is its ability to modulate the activity of various proteins and enzymes, which may provide insights into the underlying mechanisms of various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide. One area of interest is the development of more potent and selective this compound analogs, which may have improved therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research areas. Finally, studies are needed to determine the safety and toxicity of this compound, which may have implications for its potential use as a therapeutic agent.
合成法
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-ethyl-N-(2-hydroxyquinolin-3-yl)methylamine to form this compound.
科学的研究の応用
N-ethyl-N-((2-hydroxyquinolin-3-yl)methyl)-3,5-dimethoxybenzamide has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. This compound has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have potential as a drug discovery tool, with studies demonstrating its ability to modulate the activity of various proteins.
特性
IUPAC Name |
N-ethyl-3,5-dimethoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-23(21(25)15-10-17(26-2)12-18(11-15)27-3)13-16-9-14-7-5-6-8-19(14)22-20(16)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDOAPXHGQAMUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-ethoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698203.png)

![2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7698210.png)

![N-(3,5-Dimethoxyphenyl)-2-(pyrimido[4',5':4,5]thieno[2,3-b]quinolin-4-ylthio)acetamide](/img/structure/B7698223.png)




